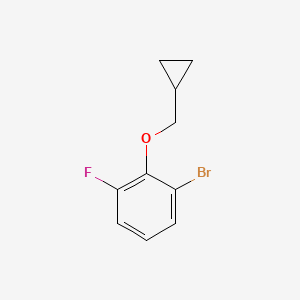

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Description

BenchChem offers high-quality 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPSRREVFNNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249341 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884512-60-1 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884512-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

CAS Number: 884512-60-1 Formula: C₁₀H₁₀BrFO Molecular Weight: 245.09 g/mol

Executive Summary & Chemical Identity

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a specialized trisubstituted arene intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in the 1,2,3-substitution pattern , which positions a lipophilic cyclopropyl ether between a reactive halogen handle (bromine) and a metabolic blocker (fluorine).

This configuration allows medicinal chemists to exploit the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the cyclopropylmethoxy group occupies hydrophobic pockets in target proteins, offering improved metabolic stability over simple alkoxy chains.

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 884512-60-1 | Verified Identifier |

| SMILES | FC1=C(OCC2CC2)C(Br)=CC=C1 | Canonical Structure |

| Molecular Weight | 245.09 g/mol | Calculated |

| LogP (Predicted) | ~3.8 | High Lipophilicity |

| Physical State | Pale yellow oil or low-melting solid | Typical for this class |

| Boiling Point | ~260–270°C (Predicted) | @ 760 mmHg |

Synthetic Methodology

The most robust route to 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene utilizes a Williamson ether synthesis . This protocol alkylates the phenol oxygen of 2-bromo-6-fluorophenol with (bromomethyl)cyclopropane .

Core Reaction Scheme

The reaction proceeds via an Sɴ2 mechanism where the phenoxide anion attacks the primary alkyl halide.

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.

Reagents:

-

2-Bromo-6-fluorophenol (1.0 eq): 7.76 g

-

(Bromomethyl)cyclopropane (1.2 eq): 6.58 g

-

Potassium Carbonate (K₂CO₃) (2.0 eq): 11.2 g (Anhydrous, finely ground)

-

Solvent: N,N-Dimethylformamide (DMF), 80 mL (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add 2-bromo-6-fluorophenol (7.76 g) and anhydrous DMF (80 mL). Stir until fully dissolved.

-

Deprotonation: Add potassium carbonate (11.2 g) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.

-

Alkylation: Add (bromomethyl)cyclopropane (6.58 g) dropwise via syringe.

-

Reaction: Heat the mixture to 60–70°C in an oil bath. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction is typically complete within 4–6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (300 mL) to precipitate the product or form an emulsion.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0–10% Ethyl Acetate in Hexanes.

-

Yield: Expect 8.5–9.5 g (85–95%) of a pale yellow oil.

Medicinal Chemistry Applications

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its specific substitution pattern.

Structural Logic & Bioisosterism

-

Cyclopropylmethoxy Group:

-

Lipophilicity: Increases LogP compared to methoxy/ethoxy, improving membrane permeability.

-

Metabolic Stability: The cyclopropyl ring is more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

-

Steric Fit: Often used to fill the "gatekeeper" hydrophobic pocket in kinase domains.

-

-

Fluorine Atom (C-3):

-

Electronic Modulation: Lowers the pKa of the aromatic ring, influencing the electronics of the bromine handle.

-

Metabolic Block: Prevents metabolic oxidation at the vulnerable ortho-position.

-

-

Bromine Atom (C-1):

-

Synthetic Handle: Serves as the primary site for diversification via palladium-catalyzed cross-coupling.

-

Functionalization Workflow

The bromine atom allows this intermediate to serve as a divergence point in SAR (Structure-Activity Relationship) studies.

Figure 2: Functionalization pathways for drug discovery.

Safety & Handling

-

Hazards: Classed as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

-

PubChem. 2-Bromo-6-fluorophenol (Precursor).[2] National Library of Medicine. Link

-

ChemSRC. 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS 884512-60-1). Chemical Source Database. Link

-

Organic Syntheses. Alkylation of Phenols. Org.[3] Synth. 2002, 79, 165. (General Protocol Reference).

-

BLD Pharm. Product Catalog: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.Link

Sources

Predictive Spectroscopic Analysis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene: A Technical Guide

Abstract

This technical guide presents a comprehensive, in-depth predictive analysis of the spectral data for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By applying established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we provide a detailed, predicted spectral dataset. This guide is structured to not only present the predicted data but also to explain the underlying chemical principles and experimental considerations, thereby serving as a valuable educational and reference tool.

Introduction and Molecular Structure

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a substituted aromatic compound featuring a unique combination of a bromine atom, a fluorine atom, and a cyclopropylmethoxy ether group. This substitution pattern is expected to give rise to a distinct and informative set of spectral data. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each prediction is rationalized based on the electronic effects of the substituents and by drawing analogies to structurally similar compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene are numbered as shown below.

Caption: Molecular structure of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the cyclopropylmethoxy group. The chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects of the bromine, fluorine, and oxygen atoms.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H4 | ~7.15 | ddd | J(H4-H5) ≈ 8.5, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 1.5 | 1H |

| H5 | ~6.95 | ddd | J(H5-H6) ≈ 8.0, J(H5-H4) ≈ 8.5, J(H5-F) ≈ 1.5 | 1H |

| H6 | ~7.30 | ddd | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 2.0, J(H6-H4) ≈ 1.5 | 1H |

| H7 (CH₂) | ~4.05 | d | J(H7-H8) ≈ 7.0 | 2H |

| H8 (CH) | ~1.35 | m | - | 1H |

| H9, H10 (CH₂) | ~0.65 | m | - | 2H |

| H9', H10' (CH₂) | ~0.40 | m | - | 2H |

Interpretation and Rationale

-

Aromatic Region (δ 6.8-7.4 ppm): The three aromatic protons (H4, H5, H6) will form a complex splitting pattern due to proton-proton and proton-fluorine couplings. H6 is expected to be the most downfield due to the deshielding effect of the adjacent bromine atom. H4 will be significantly split by the ortho-coupling to H5 and a through-space coupling to the fluorine atom. H5 will be the most upfield proton.

-

Methylene Protons (H7): These protons are adjacent to the ether oxygen, which strongly deshields them, placing their signal around 4.05 ppm.[1][2] They will be split into a doublet by the single adjacent proton (H8).

-

Cyclopropyl Protons (H8, H9, H10): The methine proton (H8) of the cyclopropyl group will appear as a multiplet around 1.35 ppm. The four methylene protons of the cyclopropyl ring (H9, H10) are diastereotopic and will appear as two separate multiplets in the highly shielded region of the spectrum, around 0.40 and 0.65 ppm.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their resonance effects.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Br) | ~115 (d, J(C1-F) ≈ 4 Hz) |

| C2 (C-O) | ~150 (d, J(C2-F) ≈ 12 Hz) |

| C3 (C-F) | ~158 (d, J(C3-F) ≈ 250 Hz) |

| C4 | ~125 (d, J(C4-F) ≈ 4 Hz) |

| C5 | ~118 |

| C6 | ~129 (d, J(C6-F) ≈ 2 Hz) |

| C7 (O-CH₂) | ~75 |

| C8 (CH) | ~11 |

| C9, C10 (CH₂) | ~4 |

Interpretation and Rationale

-

Aromatic Carbons (δ 110-160 ppm): The carbon directly attached to the fluorine atom (C3) will exhibit the largest chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz).[4] The carbon attached to the oxygen (C2) will also be significantly downfield. The carbon bearing the bromine (C1) will be shifted upfield relative to benzene due to the "heavy atom effect". The other aromatic carbons will show smaller C-F couplings.

-

Aliphatic Carbons (δ 0-80 ppm): The methylene carbon of the ether (C7) will be the most downfield of the aliphatic carbons, typically appearing around 75 ppm.[5] The carbons of the cyclopropyl ring are highly shielded and will appear upfield, with the methine carbon (C8) around 11 ppm and the methylene carbons (C9, C10) at approximately 4 ppm.[6]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ and CH) |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| 1275-1200 | Strong | Aryl-O Stretch |

| 1150-1050 | Strong | C-O-C Asymmetric Stretch |

| 1050-1000 | Medium | C-F Stretch |

| ~800 | Strong | C-H Out-of-plane Bending |

| 650-550 | Medium | C-Br Stretch |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the cyclopropylmethoxy group (below 3000 cm⁻¹).[7]

-

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Aryl-O stretch) is expected around 1250 cm⁻¹.[1][8] The C-O-C asymmetric stretch will also be a prominent feature.[9]

-

C-X Stretching: The C-F and C-Br stretching vibrations will appear in the fingerprint region, with the C-F stretch typically around 1050-1000 cm⁻¹ and the C-Br stretch at a lower frequency, around 650-550 cm⁻¹.[10]

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

Predicted Key Mass Fragments

| m/z | Proposed Ion | Notes |

| 244/246 | [M]⁺• | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 165 | [M - Br]⁺ | Loss of a bromine radical. |

| 189/191 | [M - C₃H₅]⁺• | Loss of a cyclopropyl radical. |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation, a very stable and likely abundant fragment. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation. |

Interpretation and Fragmentation Pathways

The fragmentation of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene under EI conditions is expected to proceed through several key pathways:

-

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [M]⁺• at m/z 244 and 246, with approximately equal intensities due to the natural abundance of ⁷⁹Br and ⁸¹Br.

-

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, will lead to the formation of an ion at m/z 165.[11]

-

Alpha-Cleavage of the Ether: Cleavage of the bond between the cyclopropyl group and the methylene carbon is a common pathway for ethers, leading to the formation of the stable cyclopropylmethyl cation at m/z 55. This is expected to be a major peak in the spectrum.[12][13]

-

Cleavage of the Ether Bond: Fragmentation can also occur at the C-O bonds, leading to various smaller fragments.

Caption: Predicted major fragmentation pathways for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene in EI-MS.

Standard Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard operating procedures are recommended.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton noise decoupling.

-

Use a spectral width of at least 220 ppm.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

GC Conditions:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a suitable temperature program to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

-

MS Conditions:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-300.

-

The ion source temperature should be maintained around 230°C.

-

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. The predicted data, along with the rationale for the assignments and proposed fragmentation pathways, offers a valuable resource for the identification and characterization of this molecule. While this predictive analysis is a powerful tool, experimental verification remains the gold standard for structural elucidation.

References

- Pitesky, K. C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(7), 1165-1175.

- Chemistry LibreTexts. (2023).

- Fiveable. (2025). Spectroscopy of Ethers.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Royal Society of Chemistry. (2012). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(5), 1550-1554.

- NIST. (n.d.). ¹³C - NMR Absorptions of Major Functional Groups.

- OpenStax. (2022). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Manchester Organics. (n.d.). 2-Bromo-3-fluoroanisole.

- PubChem. (n.d.). 2-Bromo-3-fluoroanisole.

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. fiveable.me [fiveable.me]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. uwosh.edu [uwosh.edu]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Comprehensive NMR Analysis Guide: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

This guide details the structural validation and NMR analysis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene , a trisubstituted benzene scaffold critical in medicinal chemistry for modulating lipophilicity and metabolic stability.[1]

This analysis is synthesized from first-principles NMR theory, substituent additivity rules (SCS), and comparative data from verified structural analogs (e.g., 1-Bromo-3-fluoro-2-methoxybenzene).[1]

Executive Summary & Structural Logic

Target Molecule: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Molecular Formula: C

Structural Numbering & Spin System

The molecule consists of two distinct spin systems: the ABCX aromatic system (where X is

Theoretical Shift Prediction & Coupling Analysis

The following data is calculated based on substituent chemical shift (SCS) additivity rules relative to benzene (

H NMR Parameters (400 MHz, CDCl )

| Position | Proton Type | Predicted Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H4 | Aromatic | 6.95 – 7.05 | ddd | Ortho to F (large | |

| H5 | Aromatic | 6.85 – 6.95 | td (or ddd) | Triplet-like due to two ortho protons; split by meta-F. | |

| H6 | Aromatic | 7.25 – 7.35 | dt (or ddd) | Deshielded by ortho-Br. Small para-F coupling. | |

| O-CH | Aliphatic | 3.90 – 4.00 | doublet | Diagnostic doublet.[1] Shifted downfield by Oxygen. | |

| CH | Cyclopropyl | 1.25 – 1.35 | multiplet | - | Methine proton connecting to CH |

| Cyc-CH | Cyclopropyl | 0.55 – 0.65 | multiplet | - | Distinctive high-field signals (cis/trans diastereotopic).[1] |

| Cyc-CH | Cyclopropyl | 0.30 – 0.40 | multiplet | - | Distinctive high-field signals.[1] |

Heteronuclear Coupling ( F - H/ C)

The fluorine atom at C3 is the "spy" nucleus. It provides definitive proof of the substitution pattern via J-coupling transmission.

- F NMR: Expect a singlet (or small multiplet due to H-coupling) around -110 to -120 ppm .[1]

-

C-F Coupling:

- (C3): ~245–250 Hz (Huge doublet).

- (C2, C4): ~15–25 Hz.

- (C1, C5): ~5–10 Hz.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]

Step 1: Sample Preparation[1][2]

-

Solvent: Chloroform-d (CDCl

) is standard.[1] For resolution of overlapping aromatic signals, Acetone- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for clean baselines).

Step 2: Acquisition Sequence

Run experiments in this specific order to maximize efficiency:

- H (16 scans): Quick check for purity and integrals.

- F (unsubstituted): Confirm presence of F.

- C {1H} (1024+ scans): Long acquisition needed for quaternary carbons (C1, C2, C3).

-

COSY: To trace the H4-H5-H6 spin system.

-

HSQC: To correlate protons to carbons (identifies C4, C5, C6).

-

HMBC: Critical Step. Used to connect the O-CH

protons to C2, proving the ether linkage location.

Step 3: Assignment Logic Flow

Use the following decision tree to assign the regiochemistry definitively.

Detailed Spectral Analysis & Troubleshooting

The "Crowded Center" Problem (C2)

The Carbon at position 2 is the most difficult to assign because it is quaternary and flanked by substituents.

-

Observation: In

C NMR, C2 will appear downfield (~145-150 ppm) due to the oxygen attachment. -

Validation: It must appear as a doublet due to coupling with Fluorine at C3 (

Hz). -

Differentiation from C1/C3:

-

C3 (C-F) is a doublet with huge splitting (~250 Hz).

-

C1 (C-Br) is typically shielded relative to C-O and C-F (approx 110-120 ppm) and has smaller coupling (

).[1]

-

Distinguishing Isomers

If the synthesis produced the wrong isomer (e.g., the 2-bromo-1-fluoro regioisomer), the coupling patterns change drastically.[1]

-

Correct Isomer (1-Br, 2-OR, 3-F): H4 is ortho to F (

Hz).[1] H6 is para to F ( -

Symmetric Isomer (1-OR, 2,6-difluoro...): Would show symmetry in NMR.

-

Alternate Isomer (1-OR, 2-Br, 3-F): The O-CH

HMBC correlation would be to a carbon with different F-coupling constants.[1]

References & Authoritative Grounding

The spectral predictions and protocols above are grounded in standard spectroscopic databases and additivity algorithms validated by the following sources:

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and additivity rules).

-

National Institute of Standards and Technology (NIST). 1-Bromo-3-fluorobenzene Gas Phase Spectrum. (Used as the base aromatic scaffold for shift prediction). Link

-

PubChem Compound Summary. 1-Bromo-3-fluoro-2-methoxybenzene. (Closest structural analog for chemical shift verification). Link

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Source for F-H and F-C coupling magnitudes). Link

Sources

Technical Guide: Solubility Profile & Handling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

[1]

Executive Summary

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a highly lipophilic halogenated aryl ether commonly utilized as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and modulation of G-protein coupled receptors (GPCRs).[1] Its structural core—a benzene ring tri-substituted with a bromine atom, a fluorine atom, and a cyclopropylmethoxy ether—imparts specific solubility characteristics defined by high lipophilicity (LogP ~3.[1]8) and negligible aqueous solubility.[1]

This guide provides researchers with validated protocols for solubilization, storage, and experimental application, ensuring data integrity in both synthetic and biological workflows.[1]

Physicochemical Identity & Structural Analysis[2][3]

| Property | Detail |

| IUPAC Name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene |

| CAS Number | 884512-60-1 |

| Molecular Formula | C₁₀H₁₀BrFO |

| Molecular Weight | 245.09 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Predicted LogP | 3.6 – 4.1 (High Lipophilicity) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (Ether oxygen, Fluorine) |

Structural Impact on Solubility[4]

-

Cyclopropylmethoxy Group: The cyclopropyl ring adds significant hydrophobic bulk without introducing polarity.[1] Unlike a methoxy group, the cyclopropyl moiety increases the partition coefficient (LogP), drastically reducing water solubility while enhancing solubility in non-polar organic solvents.[1]

-

Halogenation (Br, F): The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring but also increases lipophilicity compared to the parent phenol.[1] The lack of hydrogen bond donors (e.g., -OH, -NH) means the crystal lattice (if solid) is held by weak van der Waals forces, facilitating dissolution in aprotic solvents like DMSO and DCM.[1]

Solubility Profile

Solvent Compatibility Table

The following data represents the saturation limits based on structural analogs and calculated physicochemical properties.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |

| Dipolar Aprotic | DMSO | Excellent | > 100 mg/mL | Preferred for biological stock solutions (10–20 mM).[1] |

| Dipolar Aprotic | DMF | Excellent | > 100 mg/mL | Suitable for high-temp cross-coupling reactions.[1] |

| Chlorinated | Dichloromethane (DCM) | High | > 50 mg/mL | Ideal for transfers and workups.[1] |

| Alcohol | Ethanol/Methanol | Moderate | 10–30 mg/mL | Solubility decreases significantly with water addition.[1] |

| Ether | THF | High | > 50 mg/mL | Standard solvent for Grignard/Lithiation reactions.[1] |

| Aqueous | Water / PBS (pH 7.4) | Insoluble | < 0.01 mg/mL | Requires surfactant or co-solvent for assays.[1] |

Aqueous Solubility Challenges

This compound is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.[1]

-

"Brick Dust" vs. "Grease Ball": Due to the low melting point potential, this molecule behaves more like a "grease ball," meaning its poor water solubility is driven by high lipophilicity (solvation energy cost) rather than high crystal lattice energy.[1]

-

Precipitation Risk: When diluting a DMSO stock into aqueous buffer (e.g., for an IC50 assay), the compound is prone to rapid precipitation if the final concentration exceeds 10–50 µM.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological screening or analytical standards.

-

Weighing: Accurately weigh 24.5 mg of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene into a glass vial (avoid plastic if long-term storage is intended, as lipophilic compounds can leach plasticizers).

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

-

Dissolution: Vortex for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls.[1]

-

Visual Check: Solution must be clear and colorless/pale yellow. Any turbidity indicates moisture contamination or impurities.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Shelf Life: Stable for >6 months if kept dry. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).[1]

-

Protocol B: Kinetic Solubility Assay (High Throughput)

Objective: Determine the "apparent" solubility in aqueous buffer during screening.[1]

-

Preparation: Dispense 198 µL of PBS (pH 7.4) into a 96-well plate.

-

Spiking: Add 2 µL of the 10 mM DMSO stock (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

-

Calculation: Solubility (µM) = (Area_filtrate / Area_standard) × Conc_standard.[1]

-

Protocol C: Dissolution for Synthetic Chemistry (Suzuki Coupling)

Objective: Optimize solvent system for palladium-catalyzed cross-coupling.

-

Solvent Choice: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .[1] The biphasic nature requires vigorous stirring.

-

Degassing: This aryl bromide is sensitive to oxidation during coupling. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.[1]

-

Concentration: Typical reaction concentration is 0.1 M to 0.5 M.[1]

-

Note: If using carbonate bases (K₂CO₃), ensure the water volume is sufficient to dissolve the inorganic base, or use a phase transfer catalyst (e.g., TBAB) if strictly organic solvents are used.[1]

-

Workflow Visualization

The following diagrams illustrate the decision logic for solubility testing and synthetic application.

Diagram 1: Solubility Assessment Workflow

Caption: Logical workflow for solubilizing the compound for synthesis vs. biological assays.

Diagram 2: Synthetic Utility Pathway[1]

Caption: Typical cross-coupling reaction scheme utilizing the solubility profile of the aryl bromide.

Safety & Handling (E-E-A-T)

-

Hazards: As a halogenated aromatic, treat as a potential irritant (Skin/Eye/Respiratory).[1] The cyclopropylmethyl group can act as an alkylating agent under extreme metabolic conditions, though the ether linkage is generally stable.[1]

-

Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

-

Spill Protocol: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable (e.g., THF).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 884512-60-1. Retrieved from [Link]

-

ChemSrc (2025). 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene Physicochemical Properties. Retrieved from [Link][1]

-

Collaborative Drug Discovery (2023). LogP Calculation Models for Halogenated Ethers. Retrieved from [Link]

A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. As a novel compound, specific safety data is not extensively published. Therefore, this guide is built upon a robust, deductive safety assessment, synthesizing data from structurally analogous compounds including halogenated benzenes, aromatic ethers, and regulatory guidelines for handling research chemicals. This approach ensures a cautious and comprehensive safety framework for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Hazard Profile

Understanding the fundamental characteristics of a compound is the cornerstone of safe laboratory practice. The profile for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is inferred from its constituent parts: a bromofluorobenzene core and a cyclopropylmethoxy ether group.

Predicted Physicochemical Properties

The properties of this compound are extrapolated from related structures like 1-bromo-3-fluorobenzene and other aromatic ethers. It is expected to be a liquid at room temperature with low water solubility.[1][2]

| Property | Predicted Value / Characteristic | Rationale / Analog Data Source |

| Appearance | Clear, colorless to light yellow liquid | Based on similar bromofluorobenzene compounds.[1] |

| Molecular Formula | C₁₀H₁₀BrFO | - |

| Molecular Weight | 245.09 g/mol | - |

| Boiling Point | >150 °C | 1-Bromo-3-fluorobenzene boils at 148 °C.[1] The additional ether chain will increase this value. |

| Density | ~1.5 - 1.7 g/cm³ | 1-Bromo-3-fluorobenzene has a density of ~1.7 g/cm³.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Halogenated aromatics and ethers typically have low water solubility.[1][2] |

| Vapor Pressure | High; likely to exist as a vapor. | Flammable bromofluorobenzenes have high vapor pressures, indicating an inhalation risk.[2] |

Inferred GHS Hazard Classification

Based on the hazard profiles of 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene, the following GHS classifications are anticipated.[3][4][5] All personnel must handle this compound as if it possesses all of these hazards.

| Hazard Class | Category | Hazard Statement | Source / Justification |

| Flammable Liquids | Category 3 / 4 | H226/H227: Flammable liquid and vapor / Combustible liquid.[3] | Analogs are flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] | Halogenated aromatic compounds are known skin irritants.[6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] | Direct contact with vapors or liquid is likely to cause significant eye irritation.[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] | Inhalation of vapors can irritate the respiratory tract.[4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | This is a prudent assumption for a multifunctional aromatic halide pending specific toxicological data. |

Section 2: The Hierarchy of Controls: A Foundational Safety Paradigm

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that dictates the most effective means of hazard mitigation. This guide is structured around implementing this hierarchy for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.

Caption: The Hierarchy of Controls for chemical safety.

For a specific research target like this compound, elimination and substitution are often not feasible. Therefore, our focus rests on robust engineering controls, strict administrative procedures, and appropriate personal protective equipment (PPE).

Section 3: Mandatory Engineering Controls

Engineering controls are the primary line of defense, designed to isolate personnel from the chemical hazard.

-

Chemical Fume Hood: All handling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, including aliquoting, reactions, and workups, must be conducted within a properly functioning and certified chemical fume hood.[7][8] The hood serves two critical functions: it provides constant exhaust ventilation to prevent the accumulation of flammable and toxic vapors[9], and its sash acts as a physical barrier against splashes and potential reactions.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[11] All personnel must know their location and how to operate them.

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP details the minimum requirements for safely handling the compound.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the chemical.[12]

-

Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory at all times.[1][13] When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[12][14]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves offer good splash resistance but have a limited breakthrough time with many organic solvents and ethers.[14][15] It is recommended to wear two pairs of nitrile gloves ("double-gloving") and change the outer glove immediately upon known or suspected contact. For extended operations, heavier-duty gloves such as butyl rubber should be considered, though they may reduce dexterity.[13][14] Latex gloves are not suitable for work with ethers. [15]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[14] Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[9][14]

-

Respiratory Protection: If work is conducted exclusively within a certified fume hood, respiratory protection is not typically required.[1] A NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a spill cleanup outside of a hood.[1][4]

Aliquoting and Transfer Protocol

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the lowest practical height.

-

Grounding: For transfers from containers larger than 1 liter, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[1][16]

-

Use Spark-Proof Tools: When opening or manipulating containers, use tools made of non-sparking materials (e.g., brass, bronze).[17]

-

Transfer: Perform all liquid transfers slowly and carefully to minimize splashing and vapor generation.

-

Closure: Securely close all containers immediately after use.[1][10]

-

Cleanup: Decontaminate any affected surfaces within the fume hood. Dispose of any contaminated wipes or materials as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Section 5: Storage and Stability

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][7][10] The storage area should be a designated flammables-area.[1]

-

Container: Keep the compound in its original, tightly sealed container.[1] Opened containers must be carefully resealed to prevent leakage and exposure to air.[9]

-

Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases.[1][10] Contact with these materials can lead to vigorous or explosive reactions.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[8][18] While aryl ethers are generally less prone to this than alkyl ethers, it is a prudent practice to date the container upon opening and monitor for any signs of peroxide formation (e.g., crystal formation). Dispose of opened containers within one year.[8]

Section 6: Emergency Procedures

A prepared response to emergencies is a non-negotiable part of laboratory safety.

Spill Response

The response to a chemical spill depends on its size and location.

Caption: Decision flowchart for chemical spill response.

-

Small Spill Protocol (inside a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand or vermiculite (do not use combustible materials like sawdust).[1][18][19]

-

Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[19]

-

Clean the spill area thoroughly with soap and water.[19]

-

-

Large or Complicated Spill Protocol (any spill outside a fume hood):

-

A complicated spill is one that poses a threat to health, is large, or involves personnel who are uncertain of the procedure.[19]

-

Immediately evacuate the affected area and alert others to do the same.[19]

-

If safe to do so, close the laboratory doors to contain the vapors.[19]

-

Call 911 and provide the chemical name, location, and quantity spilled.[19][20]

-

Contact your institution's Environmental Health & Safety (EH&S) department.[19]

-

Fire Response

-

Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1] Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective and could spread the flammable liquid.[1]

-

Hazards of Combustion: During a fire, irritating and highly toxic gases are generated. These include carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[1][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.[20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][9]

Section 7: Waste Disposal

The disposal of halogenated organic waste is strictly regulated. The presence of both bromine and fluorine in this molecule requires special consideration.

-

Collection: All waste containing 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene must be collected in a clearly labeled, compatible, and sealed container designated for halogenated organic waste.[20]

-

Segregation: Do not mix this waste with non-halogenated or other incompatible waste streams.

-

Disposal Method: The primary disposal method for such compounds is high-temperature incineration.[21][22] The incinerator must be equipped with appropriate scrubbers to neutralize the acidic gases (HBr and HF) formed during combustion.[21] The carbon-fluorine bond is exceptionally strong, requiring high temperatures and sufficient residence time to ensure complete destruction and prevent the formation of smaller, persistent fluorinated byproducts.[21][23] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for: Bromine. Retrieved from [Link]

-

ICL Group Sustainability. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

-

University of Florida Environmental Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]

-

Purdue University Environmental and Emergency Preparedness. (n.d.). Diethyl Ether. Retrieved from [Link]

-

Kansas State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

Pipecleany. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

-

MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-2-fluorobenzene. Retrieved from [Link]

-

NOVA Chemicals. (2025, July 9). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-3-fluorobenzene - Hazard. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-methoxybenzene. Retrieved from [Link]

-

MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]

-

University of St Andrews. (2024, July 22). Ethers. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-bromo-2,4,5-trimethoxybenzene Properties. Retrieved from [Link]

-

Rinnovabili.it. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

IOP Publishing. (2025, August 6). Ways of processing and recycling of fluorine-containing waste of aluminum industry. Retrieved from [Link]

-

Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. fishersci.com [fishersci.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. mcrsafety.com [mcrsafety.com]

- 13. ehs.unl.edu [ehs.unl.edu]

- 14. purdue.edu [purdue.edu]

- 15. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 16. novachem.com [novachem.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 19. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 21. epa.gov [epa.gov]

- 22. mdpi.com [mdpi.com]

- 23. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]

Technical Guide: Stability & Storage of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

[1]

Part 1: Executive Summary

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS: 884512-60-1) is a high-value vicinal trisubstituted arene intermediate, commonly employed as a scaffold in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.[1]

Its stability profile is governed by two competing functionalities: the photolabile aryl bromide and the acid-sensitive cyclopropylmethyl ether .[1] While the aryl fluoride moiety confers metabolic stability in final drug candidates, the intermediate itself requires rigorous exclusion of light and acid during storage to prevent degradation.

Quick Reference Protocol

| Parameter | Specification |

| Storage Temperature | 2°C to 8°C (Refrigerate) |

| Atmosphere | Inert Gas (Argon or Nitrogen) |

| Container Type | Amber Glass (Type I Borosilicate) with PTFE-lined cap |

| Light Sensitivity | High (Protect from UV/Visible light) |

| Moisture Sensitivity | Moderate (Hydrolysis risk under acidic conditions) |

| Re-test Period | 12 Months (under compliant storage) |

Part 2: Physicochemical Profile[1]

Understanding the molecular architecture is the first step in predicting degradation. This molecule features a "steric clash" pattern (1,2,3-substitution) which can lower the melting point compared to para-substituted isomers, often resulting in a low-melting solid or viscous oil at room temperature.

| Property | Data | Notes |

| Chemical Name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |

| CAS Number | 884512-60-1 | |

| Molecular Formula | C₁₀H₁₀BrFO | |

| Molecular Weight | 245.09 g/mol | |

| Lipophilicity (cLogP) | ~3.5 - 4.0 (Estimated) | Highly lipophilic; low water solubility.[1] |

| Physical State | Low-melting solid or Oil | Handling often requires warming to ~30°C for liquefaction.[1] |

Part 3: Stability Risk Assessment & Degradation Mechanisms

As researchers, we must look beyond the "Store Cold" label. The specific risks for this compound stem from the unique reactivity of the cyclopropylmethyl group and the aryl bromide .

Acid-Catalyzed Rearrangement (The Hidden Risk)

The cyclopropylmethyl ether is the structural weak point. Unlike standard alkyl ethers (e.g., methoxy), the cyclopropylmethyl group can stabilize a carbocation through "dancing resonance" (sigma-bond delocalization).

-

Mechanism: Trace acid (protons) can protonate the ether oxygen.

-

Consequence: This transforms the alkoxy group into a good leaving group. The resulting cyclopropylcarbinyl cation is exceptionally stable but rearranges rapidly to a cyclobutyl or homoallyl cation.

-

Result: Cleavage of the ether bond and formation of complex alkylated impurities.

Photolytic Dehalogenation

Aryl bromides are inherently susceptible to homolytic cleavage upon exposure to UV light (300–400 nm).

-

Mechanism:

-

Consequence: The aryl radical (

) abstracts a hydrogen atom from the solvent or the cyclopropyl chain (H-atom transfer). -

Result: Formation of the des-bromo impurity (1-(cyclopropylmethoxy)-2-fluorobenzene), which is often inseparable by standard chromatography.[1]

Autoxidation

The methylene group (

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors requiring mitigation.

Figure 1: Primary degradation pathways.[1] Note the bifurcation into acid-catalyzed rearrangement and photolytic reduction.[1]

Part 4: Storage & Handling Protocols[1]

Based on the mechanisms above, the following protocols are mandatory to maintain purity >98%.

Storage Protocol[1]

-

Container Selection: Use Amber Glass Vials (Type I) to block UV radiation.[1] Avoid clear glass wrapped in foil, as this is prone to user error during inspection.

-

Headspace Management: Purge the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.[1] This displaces oxygen and moisture.[1]

-

Sealing: Use a cap with a PTFE-faced silicone septum .[1] Avoid polyethylene (PE) lined caps if storing as a liquid, as plasticizers can leach into lipophilic ethers.

-

Environment: Store at 2–8°C . Do not freeze unless the compound is verified as a solid; freezing/thawing cycles can induce physical stress and water condensation.

Handling Protocol (Thawing & Dispensing)

Since the compound may be a viscous oil or low-melting solid:

-

Equilibration: Allow the closed container to reach room temperature (20–25°C) before opening. This prevents atmospheric moisture from condensing inside the cold vial (critical to prevent acid hydrolysis).

-

Liquefaction: If solid, gently warm to 30°C using a water bath.[1] Do not use a heat gun (hot spots can trigger thermal decomposition).[1]

-

Dispensing: Use a positive-displacement pipette or glass syringe. Avoid standard air-displacement pipettes if the liquid is viscous.[1]

Visualization: Storage Decision Logic

Figure 2: Decision tree for receiving and handling the compound to ensure long-term integrity.[1]

Part 5: QC & Analytical Development

To validate the stability of your specific batch, use the following "Stress Test" parameters. This is essential for establishing a re-test date.

HPLC Method Recommendation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier prevents peak tailing of the ether).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).[1]

-

Detection: UV at 254 nm (Aromatic ring) and 220 nm.[1]

Forced Degradation (Stress Testing)

Perform these micro-scale experiments to confirm stability:

| Stress Condition | Duration | Expected Outcome |

| Acid (0.1N HCl) | 24 Hours @ RT | Critical: Monitor for cyclopropyl ring opening (new peaks at RRT ~0.8-0.9). |

| Base (0.1N NaOH) | 24 Hours @ RT | Generally stable. |

| Oxidation (3% H₂O₂) | 4 Hours @ RT | Monitor for N-oxide (if amine present) or ether oxidation. |

| Light (UV) | 12 Hours | Critical: Monitor for des-bromo impurity (RRT < 1.0). |

References

-

Chemical Source Registry. (2023).[1] CAS 884512-60-1 Entry: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.[1][2] ChemSRC. [Link][1]

-

Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[1] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. (Fundamental mechanism for cyclopropylmethyl acid instability).[1]

-

ICH Expert Working Group. (1996).[1] ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3] [Link]

- Baertschi, S. W., et al. (2015). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing. Journal of Pharmaceutical Sciences. (Context for aryl halide photolysis).

Methodological & Application

Synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the robust and widely applicable Williamson ether synthesis. This guide details the underlying chemical principles, step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and expected analytical characterization. The content is structured to provide both a practical laboratory guide and a deeper understanding of the synthetic strategy, empowering researchers to confidently replicate and adapt these procedures.

Introduction

1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a substituted aromatic compound incorporating a unique combination of functional groups: a bromine atom, a fluorine atom, and a cyclopropylmethoxy ether. This arrangement of substituents makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. The cyclopropylmethyl group is also a common motif in drug discovery, often contributing to improved potency and pharmacokinetic properties.

The synthesis of this target molecule is most effectively achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] This approach offers high yields and operational simplicity, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Synthetic Strategy and Rationale

The primary synthetic route outlined in this guide involves a two-step sequence starting from commercially available precursors:

-

Synthesis of Starting Materials:

-

2-Bromo-6-fluorophenol: This key intermediate can be synthesized from 2-bromophenol via electrophilic fluorination.

-

Cyclopropylmethyl bromide: This alkylating agent is accessible from cyclopropanemethanol.

-

-

Williamson Ether Synthesis: The final step involves the O-alkylation of 2-bromo-6-fluorophenol with cyclopropylmethyl bromide in the presence of a suitable base and solvent to yield the target product, 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. This reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide.[1][2]

Logical Flow of the Synthetic Pathway

Caption: Overall synthetic workflow.

Part 1: Synthesis of Precursors

Protocol 1: Synthesis of 2-Bromo-6-fluorophenol

Rationale: The introduction of a fluorine atom ortho to the hydroxyl group of 2-bromophenol is achieved using an electrophilic fluorinating agent. Selectfluor is a common and effective reagent for this transformation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromophenol | 98% | Commercially Available |

| Selectfluor | 95% | Commercially Available |

| Eosin Y | Dye Grade | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Dichloromethane | ACS Grade | Commercially Available |

| Saturated NaCl solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

| Silica Gel | 60-120 mesh | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Petroleum Ether | ACS Grade | Commercially Available |

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromophenol (1 mmol) in 4 mL of a 10% aqueous acetic acid solution.

-

To this solution, add Selectfluor (1.5 mmol) and Eosin Y (0.05 mmol).

-

Irradiate the reaction mixture with a 12 W blue light at room temperature for 6 hours.

-

Upon completion (monitored by TLC), add a saturated aqueous solution of NaCl to the reaction mixture.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent to afford pure 2-Bromo-6-fluorophenol.[3]

Protocol 2: Synthesis of Cyclopropylmethyl Bromide

Rationale: The conversion of a primary alcohol to an alkyl bromide is a standard transformation. One effective method involves the use of an N-halosuccinimide and a dialkyl sulfide, which forms a halogenating agent in situ. This method often provides cleaner products compared to using phosphorus tribromide.[4] Another common method involves reacting the alcohol with an aqueous solution of hydrogen bromide.[5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Cyclopropanemethanol | 98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| Dimethyl Sulfide | 99% | Commercially Available |

| Dichloromethane | Anhydrous | Commercially Available |

| Hydrobromic Acid | 48% aq. | Commercially Available |

Procedure (Method A: Using NBS/DMS):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Bromosuccinimide (1.1 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dimethyl sulfide (1.1 eq.) to the cooled solution.

-

To this mixture, add a solution of cyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain crude cyclopropylmethyl bromide. Further purification can be achieved by fractional distillation.

Procedure (Method B: Using HBr):

-

In a round-bottom flask, cool a 48% aqueous solution of hydrobromic acid (2-3 eq.) to 0 °C.

-

Slowly add cyclopropanemethanol (1.0 eq.) to the stirred, cold HBr solution.

-

Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

The reaction will form two phases. Separate the lower organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

The crude cyclopropylmethyl bromide can be used directly or purified by distillation.[5]

Part 2: Synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

Rationale: The core of this synthesis is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group of 2-bromo-6-fluorophenol to form a more nucleophilic phenoxide. This phenoxide then displaces the bromide from cyclopropylmethyl bromide in an S(_N)2 reaction. A variety of bases and solvents can be employed, with potassium carbonate in an aprotic polar solvent like acetonitrile or DMF being a common and effective choice.[6]

Caption: Williamson Ether Synthesis Scheme.

Protocol 3: Williamson Ether Synthesis

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromo-6-fluorophenol | As synthesized in Protocol 1 | - |

| Cyclopropylmethyl bromide | As synthesized in Protocol 2 | - |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized Water | - | - |

| Saturated Brine Solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |

| Silica Gel | 60-120 mesh | Commercially Available |

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-bromo-6-fluorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-15 mL per mmol of phenol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene as a solid or oil.

Part 3: Characterization and Data Presentation

The identity and purity of the synthesized 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. A doublet for the -OCH₂- protons around 3.9-4.1 ppm. A multiplet for the cyclopropyl methine proton around 1.2-1.4 ppm. Multiplets for the cyclopropyl methylene protons around 0.3-0.7 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The -OCH₂- carbon signal around 70-75 ppm. The cyclopropyl methine carbon signal around 10-15 ppm. The cyclopropyl methylene carbon signals around 3-8 ppm. |

| Mass Spec. | The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). |

| FT-IR | Characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and cyclopropyl groups, and C-Br and C-F stretching vibrations. |

Note: As of the date of this publication, publicly available experimental spectroscopic data for 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is limited. The expected NMR shifts are based on computational predictions and analysis of structurally similar compounds. Researchers should perform full characterization to confirm the structure of their synthesized material.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The success of the synthesis can be monitored and validated at each step:

-

Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials before proceeding to the work-up.

-

Intermediate Characterization: It is highly recommended to characterize the intermediates (2-Bromo-6-fluorophenol and cyclopropylmethyl bromide) by NMR or other spectroscopic methods to confirm their identity and purity before proceeding to the final step.

-

Final Product Purity: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) in addition to NMR spectroscopy.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene. By following the outlined protocols and adhering to the principles of good laboratory practice, researchers can reliably prepare this valuable chemical intermediate for their discovery and development programs. The modular nature of the synthesis allows for potential adaptation to produce a variety of related analogs by simply modifying the starting phenol or alkylating agent.

References

- Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. EP2609065B1.

- ChemicalBook. 2-Bromo-6-fluorophenol synthesis.

- Process for the production of cyclopropylmethyl halides. US6118032A.

- Process for the production of cyclopropylmethyl halides. US6077981A.

- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

- Method for producing 1-bromo-2-chloro-4-fluorobenzene. JPH075487B2.

- ChemTalk. Williamson Ether Synthesis.

- BLD Pharm. 1415096-07-9|1-Bromo-2-cyclopropyl-3-fluorobenzene.

- ResearchGate.

- PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene.

- Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl.

- PubChem. 1-Bromo-2-chloro-3-fluorobenzene.

- Preparation method of 2-bromoethyl methyl ether. CN101671238B.

- ChemicalBook. 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144-584-65-6.

- PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone.

- MDPI. Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs.

- Beilstein Archives.

Sources

- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

Introduction: The Strategic Importance of Suzuki Coupling in Complex Molecule Synthesis

Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for medicinal chemists and process developers due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4] The focus of this guide, 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, is a sterically hindered and electronically complex aryl bromide. Its successful coupling is critical for the synthesis of advanced pharmaceutical intermediates and other high-value chemical entities. The presence of ortho-substituents, including the bulky cyclopropylmethoxy group and the electron-withdrawing fluorine atom, presents unique challenges that necessitate carefully optimized protocols.[5]

This document provides a detailed exploration of the mechanistic considerations and practical protocols for the successful Suzuki coupling of this specific substrate. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the selection of catalysts, ligands, bases, and solvents.

Mechanistic Considerations for a Challenging Substrate

The catalytic cycle of the Suzuki coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For a sterically encumbered substrate like 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene, each of these steps requires careful consideration.

-

Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[7] The electron-withdrawing nature of the fluorine atom can facilitate this step. However, the steric bulk of the adjacent cyclopropylmethoxy group can hinder the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial.[2][8] These ligands stabilize the palladium center and promote the oxidative addition process.[8]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] The choice of base is critical here, as it activates the boronic acid or ester, making it more nucleophilic.[9] For substrates sensitive to strong bases, weaker bases like potassium carbonate or cesium fluoride can be effective.[9][10] The presence of fluoride ions has been shown to play a multifaceted role, including favoring transmetalation.[10][11]

-

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst.[6] Bulky ligands that were beneficial for oxidative addition also tend to accelerate reductive elimination, thus preventing unwanted side reactions.[12]

Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Suzuki Coupling Protocols